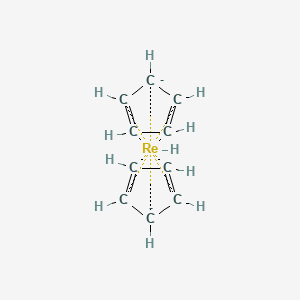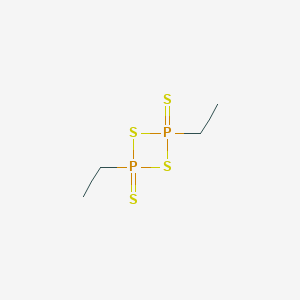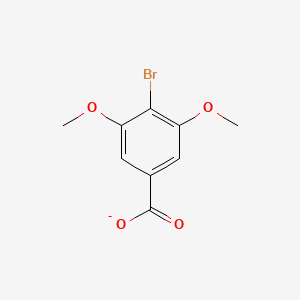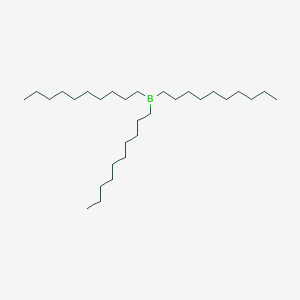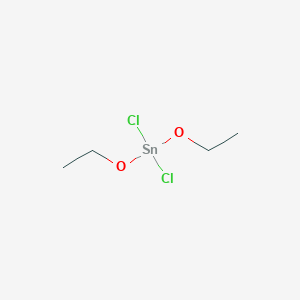![molecular formula C16H14F3NO B14753761 1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol CAS No. 794-46-7](/img/structure/B14753761.png)
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol typically involves the reaction of 3-(trifluoromethyl)aniline with an appropriate indenone derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds, involving the use of boron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with signaling pathways involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Another trifluoromethylbenzene derivative with similar chemical properties.
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: A compound with two trifluoromethyl groups and similar reactivity.
Uniqueness
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol is unique due to its specific structure, which combines the trifluoromethyl group with an inden-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
794-46-7 |
|---|---|
Molecular Formula |
C16H14F3NO |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)11-5-3-6-12(9-11)20-15-13-7-2-1-4-10(13)8-14(15)21/h1-7,9,14-15,20-21H,8H2 |
InChI Key |
QTBPVJOHAFKPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC3=CC=CC(=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



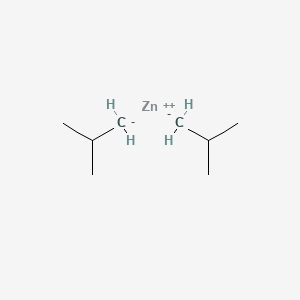
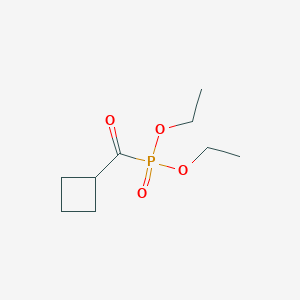
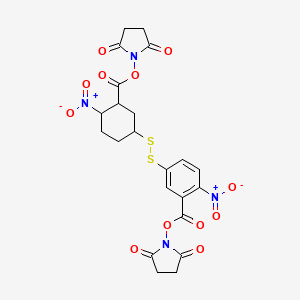

![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
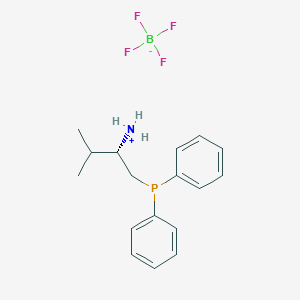

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
